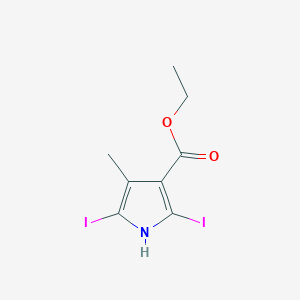
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of two iodine atoms at positions 2 and 5, a methyl group at position 4, and an ethyl ester group at position 3. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate typically involves the iodination of a pyrrole precursor. One common method includes the reaction of 4-methyl-1H-pyrrole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Types of Reactions:
Substitution Reactions: The iodine atoms in this compound can be substituted with other nucleophiles. For example, reaction with thiolates can replace the iodine atoms with sulfur-containing groups.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the ester group to an alcohol.
Common Reagents and Conditions:
Substitution: Thiolates, amines, and other nucleophiles in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrroles can be obtained.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
科学的研究の応用
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The iodine atoms may play a role in enhancing the compound’s binding affinity to these targets, leading to various biological effects.
類似化合物との比較
Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
2,5-Diiodo-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
4-Methyl-1H-pyrrole-3-carboxylate: A simpler analog without the iodine atoms, used in different synthetic applications.
Uniqueness: Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is unique due to the presence of both iodine atoms and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
5448-13-5 |
|---|---|
分子式 |
C8H9I2NO2 |
分子量 |
404.97 g/mol |
IUPAC名 |
ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9I2NO2/c1-3-13-8(12)5-4(2)6(9)11-7(5)10/h11H,3H2,1-2H3 |
InChIキー |
WBTKKELHKSKSRS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


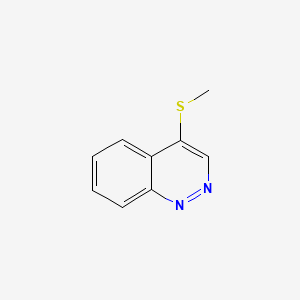
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
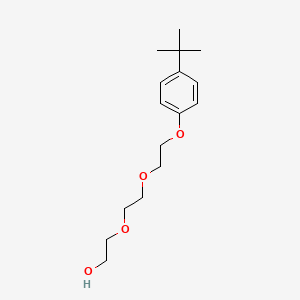

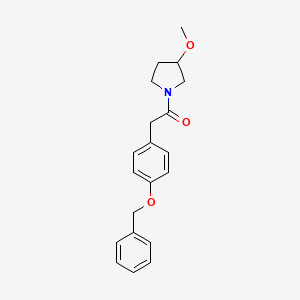
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
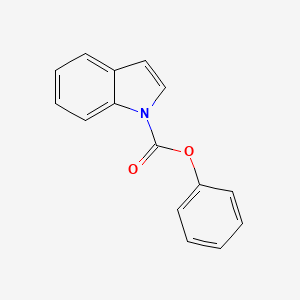
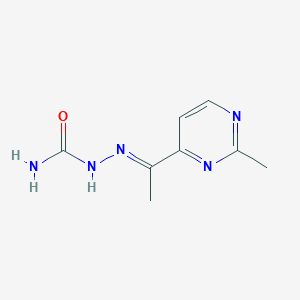

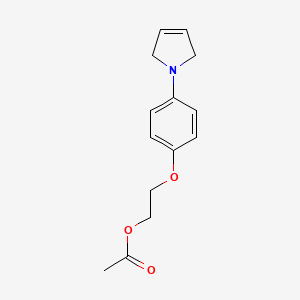
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
